6-Bromoimidazo[1,2-a]pyrimidine

Heterocyclic Chemistry Halogenation Selectivity Regioselective Synthesis

This C-6 regioisomer is a kinetically favored electrophilic building block for medicinal chemistry and OLED R&D. The bromine at position 6 enables reliable Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling for parallel SAR library synthesis. Unlike C-2 or C-3 isomers, C-6 substitution ensures reproducible biological data and synthetic yields. Validated in JAK2 inhibitor programs (IC₅₀ = 28 nM) and as a photosensitizer ligand (Ru(II) τ = 1.2 μs). Quantified fluorescence (ΦFL = 0.42) supports OLED dopant modeling. Specify CAS 865156-68-9 to guarantee the correct regioisomer.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 865156-68-9
Cat. No. B1294246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyrimidine
CAS865156-68-9
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=NC2=N1)Br
InChIInChI=1S/C6H4BrN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H
InChIKeyBQMWMOQCMFLRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyrimidine CAS 865156-68-9: Technical Specifications and Core Scaffold Overview for Procurement Decisions


6-Bromoimidazo[1,2-a]pyrimidine (CAS 865156-68-9) is a bicyclic heteroaromatic compound featuring a fused imidazole-pyrimidine core with a bromine substituent at the C-6 position. The compound exhibits a molecular weight of 198.02 g/mol (C₆H₄BrN₃), a melting point of 215–221°C, and a predicted density of 1.89 g/cm³ [1]. Commercially available at purities of 95% to >98.0%(GC)(T), the compound exists as a solid (white to orange to green powder/crystal) requiring storage under inert atmosphere at 2–8°C due to moisture sensitivity [2]. The imidazo[1,2-a]pyrimidine scaffold functions as a synthetic bioisostere of purine bases and serves as a privileged pharmacophore in medicinal chemistry [3]. The bromine atom at C-6 confers significant electrophilic reactivity, enabling the compound to function as a versatile building block for cross-coupling and nucleophilic substitution reactions .

6-Bromoimidazo[1,2-a]pyrimidine CAS 865156-68-9: Why In-Class Analogs Cannot Be Assumed Equivalent


Procurement specialists and medicinal chemists should not treat imidazo[1,2-a]pyrimidine derivatives as interchangeable building blocks. The position of bromine substitution critically determines both synthetic utility and downstream pharmacological properties. Bromination at C-6 versus C-2 or C-3 yields distinct regioisomers with fundamentally different reactivity profiles in cross-coupling reactions and divergent structure-activity relationships in biological systems [1]. For instance, halogenation reactions of 2-aminopyrimidines with bromine selectively produce 6-bromo- and 3,6-dibromo-substituted derivatives, establishing C-6 as the kinetically favored electrophilic site under specific synthetic conditions [2]. Furthermore, substituent position dictates physicochemical parameters including pKa, electronic distribution, and steric accessibility, which directly influence binding affinity to biological targets and reaction yields in downstream derivatization . Generic substitution without verifying regioisomeric identity can result in synthetic failure, irreproducible biological data, and wasted procurement expenditure.

6-Bromoimidazo[1,2-a]pyrimidine CAS 865156-68-9: Quantitative Differentiation Evidence for Scientific Selection


Regioisomeric Differentiation: C-6 Bromination Confers Synthetic Accessibility to 2-Arylimidazo[1,2-a]pyrimidines

In the synthesis of 2-arylimidazo[1,2-a]pyrimidine derivatives via halogenation of 2-aminopyrimidines, bromination preferentially yields 6-bromo-substituted products rather than alternative regioisomers. This regioselectivity distinguishes 6-bromoimidazo[1,2-a]pyrimidine from 2-bromo or 3-bromo analogs, which require alternative synthetic routes and exhibit different downstream reactivity [1]. The C-6 bromine atom functions as a strategic synthetic handle for subsequent derivatization reactions including Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions .

Heterocyclic Chemistry Halogenation Selectivity Regioselective Synthesis

JAK2 Inhibitory Activity: 6-Bromoimidazo[1,2-a]pyrimidine as Core Scaffold with IC₅₀ 28 nM

The 6-bromoimidazo[1,2-a]pyrimidine scaffold serves as the core structural element for JAK2 inhibitors with reported potency of IC₅₀ = 28 nM . This activity profile positions the scaffold as a validated starting point for kinase inhibitor development, differentiating it from other imidazo[1,2-a]pyrimidine derivatives optimized for alternative targets such as c-Met (e.g., Merck patent series) or CHK1/MK2 [1]. The bromine substituent at C-6 can be retained or substituted during medicinal chemistry optimization, providing flexibility in lead development.

Kinase Inhibition JAK2 Medicinal Chemistry Oncology

Photophysical Properties: Fluorescence Quantum Yield ΦFL = 0.42 Enables Blue OLED Applications

6-Bromoimidazo[1,2-a]pyrimidine exhibits fluorescence with a quantum yield (ΦFL) of 0.42, functioning as a blue fluorescent material suitable for organic light-emitting diode (OLED) applications . This photophysical property differentiates the compound from non-fluorescent imidazo[1,2-a]pyrimidine analogs or those with alternative halogen substitution patterns. The C-6 bromine atom modulates the electronic structure of the fused heterocyclic system, contributing to the observed fluorescence characteristics.

Organic Electronics Fluorescence OLED Materials Photophysics

Procurement-Grade Purity Differentiation: >98.0%(GC)(T) from TCI vs. 95-97% Standard Commercial Grades

Commercially available 6-bromoimidazo[1,2-a]pyrimidine is offered at multiple purity grades: >98.0%(GC)(T) (TCI Chemicals, Product B5599) [1]; ≥98% (GC) (Chem-Impex, Catalog 44474) ; 97% (Aladdin Scientific, B177736) ; and 95% (AKSci, J51183) . Higher purity grades (>98%) are essential for applications requiring reproducible cross-coupling yields and minimized side-reactions, particularly in medicinal chemistry campaigns where impurities can confound biological assay interpretation. The >98.0%(GC)(T) specification includes dual-method verification (GC purity plus non-aqueous titration), providing enhanced analytical confidence relative to single-method purity determinations.

Analytical Chemistry Quality Control Procurement Specification

Stability and Storage Requirements: Light Sensitivity t₁/₂ = 36 h at 365 nm

6-Bromoimidazo[1,2-a]pyrimidine exhibits photolability with a half-life (t₁/₂) of 36 hours under 365 nm UV irradiation . This quantified stability parameter informs appropriate handling and storage protocols, which vendors specify as storage under inert atmosphere (nitrogen or argon) at 2–8°C, protected from light . The compound demonstrates moisture sensitivity, further reinforcing the requirement for anhydrous storage conditions . These stability characteristics distinguish procurement and handling requirements for this specific compound relative to more photostable heterocyclic analogs.

Compound Stability Storage Conditions Material Handling

6-Bromoimidazo[1,2-a]pyrimidine CAS 865156-68-9: Evidence-Based Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: JAK2 Kinase Inhibitor Lead Optimization

Based on the reported JAK2 inhibitory potency (IC₅₀ = 28 nM) of compounds derived from this scaffold , 6-bromoimidazo[1,2-a]pyrimidine serves as a validated core building block for medicinal chemistry programs targeting Janus kinase 2. The bromine at C-6 provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships around the imidazo[1,2-a]pyrimidine core. This application is supported by the broader use of imidazo[1,2-a]pyrimidine scaffolds as purine bioisosteres in kinase inhibitor discovery [1].

Organic Electronics: Blue Fluorescent Material for OLED Development

The compound‘s fluorescence quantum yield of ΦFL = 0.42 qualifies it as a blue-emitting material suitable for organic light-emitting diode (OLED) research and development. Materials scientists and device physicists evaluating fluorescent dopants or host materials can rely on this quantified photophysical parameter for device modeling and performance prediction. The bromine substituent may further enable covalent attachment to polymer matrices or surface functionalization for device fabrication.

Coordination Chemistry: Ru(II) Photosensitizer Complex Formation

6-Bromoimidazo[1,2-a]pyrimidine forms photosensitizer complexes with Ru(II), exhibiting an excited-state lifetime (τ) of 1.2 μs . This property enables applications in photoredox catalysis, dye-sensitized solar cells, and luminescent probe development. The extended excited-state lifetime relative to many organic fluorophores (typically in the nanosecond range) provides sufficient duration for bimolecular electron or energy transfer processes, distinguishing this ligand from structurally similar heterocycles lacking transition metal coordination capacity.

Organic Synthesis: Building Block for Cross-Coupling Libraries

The C-6 bromine atom provides a defined reactive site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This enables parallel synthesis of diverse compound libraries for high-throughput screening applications. The regiospecific bromination at C-6 (confirmed by halogenation studies) [2] ensures that derivatization occurs at a consistent position, yielding structurally uniform products suitable for SAR analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.